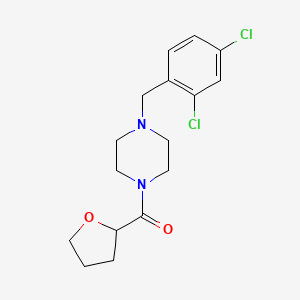
1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide is a compound of interest within the field of organic chemistry, particularly in the synthesis and study of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, environmental chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves nucleophilic substitution reactions or coupling reactions facilitated by catalysts. For instance, Sakamoto et al. (1988) describe a one-step synthesis process for 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the versatility of sulfonamide chemistry in synthesizing heteroaromatic systems (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including variations in substituents on the phenyl rings, significantly affects their physical and chemical properties. Gowda, Foro, and Fuess (2007) analyzed the crystal structure of similar compounds, revealing how different substituents influence bond parameters and molecular conformation (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The reactivity of sulfonamides like 1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide can be illustrated by their involvement in various chemical reactions, including their potential to undergo nucleophilic substitution, addition reactions, and their use in the synthesis of more complex molecules. Kondo et al. (2000) have demonstrated the development of chemoselective N-acylation reagents based on N-(phenyl)methanesulfonamide derivatives, showing the chemical versatility of sulfonamides (Kondo et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution reveals important insights into the chemical properties and potential applications of related compounds like 1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide (Bergman & Wachtmeister, 1978).
- Studies on the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlight the versatility of these compounds in creating structurally diverse molecules (Sakamoto et al., 1988).
Crystallography and Structural Analysis
- Structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide and related compounds provides insights into the molecular conformation and bonding characteristics, which can be relevant for understanding the behavior of 1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide (Gowda et al., 2007).
Application in Organic Synthesis
- The synthesis and characterization of various methanesulfonamide derivatives, including their potential applications in the development of pharmaceuticals and complex organic molecules, have been extensively studied. This includes work on derivatives such as N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which shares structural similarities with 1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide (Kondo et al., 2000).
Biochemical and Medicinal Research
- Investigations into the microbial metabolism of methanesulfonic acid, including derivatives such as methanesulfonamides, provide valuable insights into their biochemical pathways and potential therapeutic applications (Kelly & Murrell, 1999).
- Studies focusing on the N-acylation properties of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlight the potential for these compounds in medicinal chemistry, particularly in the development of new pharmaceutical agents (Kondo et al., 2000).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-7-14(8-6-11)16-19(17,18)10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCQQECRZRZTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)
![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)
![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)
![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)